Acide 3,4,5-triacétoxybenzoïque

Vue d'ensemble

Description

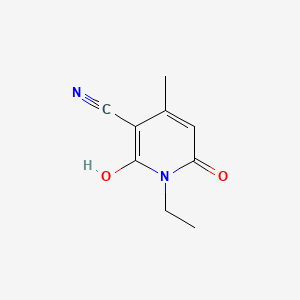

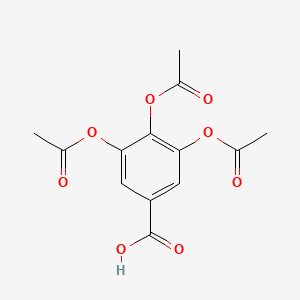

3,4,5-Triacetoxybenzoic acid (TTAB) is a widely used organic compound found in a variety of applications, including as a reagent in laboratory experiments, as a component of pharmaceuticals, and as a precursor to other compounds. TTAB is an ester of benzoic acid, which is a widely used aromatic carboxylic acid found in nature and used in a variety of applications. TTAB is a white crystalline solid with a melting point of 128°C and a boiling point of 212°C. It is soluble in water, ethanol, and other organic solvents, and is stable under normal laboratory conditions.

Applications De Recherche Scientifique

Analyse structurale

L'acide 3,4,5-triacétoxybenzoïque (TABA) a été largement étudié pour ses propriétés structurales . La diffraction des rayons X sur monocristal, l'analyse thermique, la spectroscopie infrarouge à transformée de Fourier (FTIR) et les calculs DFT ont été appliqués pour la caractérisation du TABA . Cette phase anhydre cristallise dans le groupe d'espace triclinique (Z’ = 1) et son empilement montre un motif supramoléculaire dans un cycle classique formé par l'association acide-acide .

Investigation théorique

Des investigations théoriques du TABA ont été réalisées en utilisant des calculs DFT . Ces études ont montré l'existence de trois conformères stables et la conformation la plus stable a été trouvée expérimentalement .

Étude de la réactivité

La réactivité du TABA a été étudiée en utilisant la théorie des orbitales moléculaires et le potentiel électrostatique moléculaire . Ces études fournissent des informations précieuses sur le comportement chimique du TABA.

Simulation du spectre infrarouge

Les résultats des calculs des investigations théoriques ont été utilisés pour simuler le spectre infrarouge . Il existe un bon accord entre le spectre IR calculé et le spectre expérimental, ce qui a permis l'attribution des modes de vibration normaux .

Stabilité de phase

La stabilité de phase du TABA est expliquée en termes d'architecture supramoléculaire et de son comportement thermique . Cette compréhension est cruciale dans le développement de nouveaux matériaux et de nouveaux produits pharmaceutiques.

Application en science des matériaux

Le TABA joue un rôle important dans les sciences des matériaux . L'architecture des molécules dans le cristal, même dans différents arrangements de formes solides (c'est-à-dire, anhydre, hydrates, cocristaux, polymorphes), ouvre la voie à la conception de matériaux fonctionnels .

Reconnaissance des cibles biologiques

Comprendre le processus de reconnaissance des molécules pour les cibles biologiques est une autre application importante du TABA . La chimie supramoléculaire de nouvelles formes solides d'une molécule a prouvé des contributions significatives à l'obtention de composés plus efficaces et plus actifs .

Safety and Hazards

3,4,5-Triacetoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Mécanisme D'action

Target of Action

The supramolecular chemistry of new solid forms of a molecule, like taba, have been proving significant contributions to obtaining more effective and active compounds . This opens the door to design functional materials and also to understanding the recognition process of molecules for biological targets .

Mode of Action

The reactivity of taba was investigated using the molecular orbital theory and molecular electrostatic potential . This suggests that TABA interacts with its targets through these molecular properties.

Pharmacokinetics

It’s known that taba is insoluble in water at room temperature, but soluble in organic solvents such as ether and alcohol . This could impact its bioavailability and distribution in the body.

Result of Action

The structural and theoretical investigation of anhydrous form of taba has been reported . This could provide insights into the potential effects of TABA’s action at the molecular and cellular level.

Action Environment

It’s known that taba’s anhydrous phase crystallizes in the triclinic space group and its packing shows a supramolecular motif in a classical ring formed by acid-acid groups association . The phase stability is accounted in terms of supramolecular architecture and its thermal behavior . This suggests that environmental factors such as temperature and humidity could potentially influence TABA’s action and stability.

Analyse Biochimique

Biochemical Properties

3,4,5-Triacetoxybenzoic acid plays a crucial role in biochemical reactions, particularly in the preparation of gallic acid. It interacts with various enzymes and proteins, influencing their activity. For instance, 3,4,5-Triacetoxybenzoic acid is involved in the inhibition of calf pulmonary arterial endothelial cell growth, indicating its potential role in regulating cellular processes . The compound’s interactions with enzymes such as acetyltransferases and deacetylases are essential for its biochemical activity, as these enzymes facilitate the addition and removal of acetyl groups, respectively.

Cellular Effects

3,4,5-Triacetoxybenzoic acid has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4,5-Triacetoxybenzoic acid induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the growth and proliferation of endothelial cells, which are critical for maintaining vascular health.

Molecular Mechanism

The molecular mechanism of action of 3,4,5-Triacetoxybenzoic acid involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, 3,4,5-Triacetoxybenzoic acid inhibits the activity of certain deacetylases, resulting in changes in gene expression and cellular function . These interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Triacetoxybenzoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Triacetoxybenzoic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3,4,5-Triacetoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell growth. At higher doses, 3,4,5-Triacetoxybenzoic acid can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

3,4,5-Triacetoxybenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through pathways involving acetylation and deacetylation, which are critical for its biochemical activity . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3,4,5-Triacetoxybenzoic acid within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of 3,4,5-Triacetoxybenzoic acid within cells, influencing its biochemical effects.

Subcellular Localization

3,4,5-Triacetoxybenzoic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

3,4,5-triacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCGLAAQSUGMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216562 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6635-24-1 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-tris(acetyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Triacetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPZ8W7SN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3,4,5-Triacetoxybenzoic acid?

A1: 3,4,5-Triacetoxybenzoic acid, also known as triacetylgallic acid, is a derivative of gallic acid where the three hydroxyl groups are replaced with acetoxy groups.

Q2: How stable is 3,4,5-Triacetoxybenzoic acid and what are its material properties?

A2: 3,4,5-Triacetoxybenzoic acid exists in both anhydrous and hemihydrate forms. [1,3] The anhydrous form crystallizes in the triclinic P1¯ space group and exhibits a supramolecular motif characterized by a classical R22(4) ring formed through acid-acid group association. [1] This supramolecular architecture contributes to the phase stability of the molecule. Thermal analysis techniques can further elucidate the thermal behavior and stability of the compound.

Q3: What are the typical synthetic routes for 3,4,5-Triacetoxybenzoic acid?

A3: A common method for synthesizing 3,4,5-Triacetoxybenzoic acid involves the acetylation of gallic acid. [2] This reaction typically involves reacting gallic acid with acetic anhydride in the presence of a catalyst. The resulting 3,4,5-Triacetoxybenzoic acid can then be further derivatized to produce a range of compounds, such as terpenyl gallates, which are synthesized by esterifying 3,4,5-Triacetoxybenzoic acid with various terpenyl alcohols. [2]

Q4: Are there computational chemistry studies on 3,4,5-Triacetoxybenzoic acid?

A4: Yes, computational studies using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,p) level of theory have been performed on 3,4,5-Triacetoxybenzoic acid. [1] These calculations identified three stable conformers and revealed that the most stable conformer was also the one observed experimentally. Additionally, molecular orbital theory and molecular electrostatic potential calculations provided insights into the reactivity of 3,4,5-Triacetoxybenzoic acid. [1]

Q5: What is the significance of 3,4,5-Triacetoxybenzoic acid in the context of gallic acid and its derivatives?

A5: 3,4,5-Triacetoxybenzoic acid serves as a crucial intermediate in the synthesis of various gallic acid derivatives, including terpenyl gallates and other substituted gallic acid compounds. [2, 4] These derivatives often exhibit diverse biological activities, making them valuable targets for pharmaceutical and agricultural applications. For example, some gallic acid peptide derivatives have shown promising antimicrobial and plant growth-promoting properties. [5]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.